1-(3-Phenylpropyl)-1H-pyrazol-3-amine
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Overview
Description
1-(3-Phenylpropyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a phenylpropyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylpropyl)-1H-pyrazol-3-amine typically involves the reaction of 3-phenylpropylamine with hydrazine and an appropriate carbonyl compound. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Acidic or basic catalysts to facilitate the cyclization process
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as:
Continuous flow reactors: To ensure consistent product quality and yield
Biocatalysis: Using engineered microorganisms to produce the compound in an environmentally friendly manner
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenylpropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Halogenating agents like bromine or chlorine
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated derivatives
Scientific Research Applications
1-(3-Phenylpropyl)-1H-pyrazol-3-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties
Medicine: Investigated for its potential therapeutic effects in treating various diseases
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways
Interacting with receptors: Modulating receptor activity to exert its biological effects
Altering gene expression: Influencing the expression of genes related to its therapeutic effects
Comparison with Similar Compounds
3-Phenylpropanol: A related compound with similar structural features but different functional groups
Phenylpropanolamine: Another structurally related compound with distinct pharmacological properties
Uniqueness: 1-(3-Phenylpropyl)-1H-pyrazol-3-amine stands out due to its unique combination of a pyrazole ring and a phenylpropyl group, which imparts specific chemical reactivity and biological activity not found in other similar compounds.
Properties
IUPAC Name |
1-(3-phenylpropyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-12-8-10-15(14-12)9-4-7-11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCPJYPZMFQVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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